![molecular formula C21H16N6O2S B2373148 N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea CAS No. 1112348-38-5](/img/new.no-structure.jpg)
N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a urea linkage connecting two aromatic rings, one of which contains a chlorine and methyl substituent, while the other features an indole moiety.
準備方法
The synthesis of N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea typically involves the reaction of 2-chloro-4-methylaniline with 4-(1H-indol-2-yl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The chlorine atom in the 2-chloro-4-methylphenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule into its constituent amines and isocyanates.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may play a role in binding to biological receptors, while the urea linkage could facilitate interactions with enzymes or other proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea can be compared to other similar compounds, such as:
N-(2-chloro-4-methylphenyl)-N’-phenylurea: Lacks the indole moiety, which may result in different biological activities and chemical properties.
N-(2-chloro-4-methylphenyl)-N’-(4-methoxyphenyl)urea: Contains a methoxy group instead of the indole moiety, potentially altering its reactivity and applications.
N-(2-chloro-4-methylphenyl)-N’-(4-nitrophenyl)urea: The presence of a nitro group can significantly impact the compound’s electronic properties and reactivity.
These comparisons highlight the uniqueness of N-(2-chloro-4-methylphenyl)-N’-[4-(1H-indol-2-yl)phenyl]urea, particularly due to the presence of the indole moiety, which may confer distinct biological and chemical properties.
特性
CAS番号 |
1112348-38-5 |
|---|---|
分子式 |
C21H16N6O2S |
分子量 |
416.46 |
IUPAC名 |
6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16N6O2S/c1-13-7-5-6-10-15(13)19-23-17(29-26-19)12-30-21-24-18-16(11-22-25-18)20(28)27(21)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,22,25) |
InChIキー |
RNXTUIKASDTOID-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


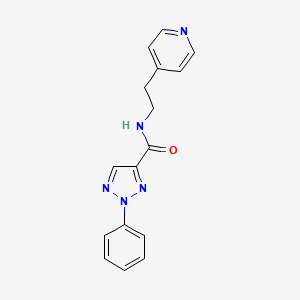

![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide](/img/structure/B2373072.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2373073.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2373074.png)
![3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2373075.png)
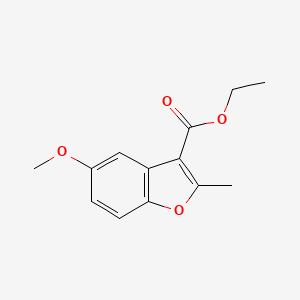
![[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B2373080.png)
![2-ethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2373081.png)
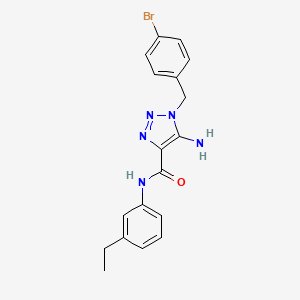
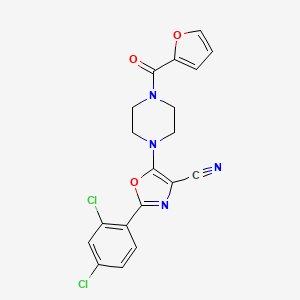
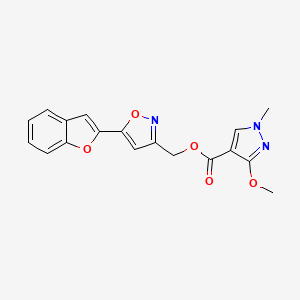
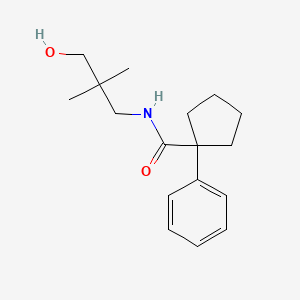
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B2373087.png)
